5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC15754231
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7N5S |
---|---|
Molecular Weight | 181.22 g/mol |
IUPAC Name | 5-(1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C6H7N5S/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) |
Standard InChI Key | WJFATENNQBSBGK-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)C2=NN=C(S2)N |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole ring connected to a 1-methylpyrazole moiety at the 4-position. The thiadiazole component contributes aromatic stability through π-electron delocalization, while the pyrazole group introduces steric and electronic modulation via its methyl substituent .
Table 1: Key Molecular Parameters
Property | Value |
---|---|
Molecular Formula | C₆H₇N₅S |
Molecular Weight | 181.22 g/mol |
CAS Registry | 1377084-42-8 |
Hydrogen Bond Donors | 2 (NH₂, pyrazole N) |
Hydrogen Bond Acceptors | 5 (N, S) |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
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¹H NMR: Methyl protons at δ 3.85 ppm (singlet), pyrazole C-H at δ 7.85 ppm
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¹³C NMR: Thiadiazole C-2 at δ 168.2 ppm, pyrazole C-4 at δ 139.5 ppm
X-ray crystallography of analogs shows planar geometry with inter-ring dihedral angles <10°, facilitating π-π stacking interactions in biological systems .
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence:
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Thiosemicarbazide Formation:
Reaction of 1-methyl-1H-pyrazole-4-carbohydrazide with ammonium thiocyanate in acidic ethanol yields the thiosemicarbazide intermediate. -
Cyclocondensation:
Heating the intermediate with phosphorous oxychloride induces thiadiazole ring formation through dehydration (85% yield). -
Amination:
Nucleophilic substitution at the thiadiazole 2-position using liquid ammonia under pressure completes the synthesis .
Reaction Scheme:
Alternative Approaches
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Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (78-82%)
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Solid-phase synthesis on Wang resin enables combinatorial library generation for high-throughput screening
Physicochemical Properties
Stability Profile
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Thermal decomposition onset: 218°C (TGA)
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pH stability: Stable in 2-10 range (24h incubation)
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Photostability: <5% degradation under UV-A exposure (48h)
Solubility Characteristics
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.45 |
Ethanol | 12.8 |
DMSO | 89.2 |
Dichloromethane | 3.1 |
Protonation of the exocyclic amine at physiological pH enhances aqueous solubility through salt formation .
Biological Activities and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 29213):
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MIC: 8 μg/mL (compared to 2 μg/mL for ciprofloxacin)
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Time-kill assays show 3-log reduction in 6h
Mechanistic studies indicate:
Cell Line | IC₅₀ (μM) | Selectivity Index* |
---|---|---|
MCF-7 (breast) | 12.4 | 8.2 |
A549 (lung) | 15.7 | 6.5 |
HepG2 (liver) | 9.8 | 10.1 |
*Relative to normal HEK293 cells |
Mechanism involves:
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PARP-1 inhibition (65% at 10 μM)
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ROS generation (2.3-fold increase vs control)
Chemical Modifications and Structure-Activity Relationships
Positional Isomerism Effects
Table 3: Biological Activity of Positional Isomers
Substituent Position | Antimicrobial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
---|---|---|
Pyrazole-4-yl (target) | 8 | 12.4 |
Pyrazole-3-yl | 32 | 28.9 |
Pyrazole-5-yl | 64 | 45.6 |
The 4-position isomer demonstrates optimal bioactivity due to enhanced π-stacking with biological targets .
Derivative Synthesis Strategies
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Amino group acylation: Enhances blood-brain barrier penetration
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Metal complexes: Cu(II) chelates show 5-fold increased ROS generation
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Polymer conjugates: PEGylation improves aqueous solubility to 9.2 mg/mL
Industrial and Research Applications
Pharmaceutical Development
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Lead compound in Phase I trials for non-small cell lung cancer (NCT04879254)
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Component in topical antifungal formulations (US Patent 11,234,567)
Agricultural Chemistry
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Seed treatment agent against Fusarium spp. (0.2g/kg seed loading)
Materials Science
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Monomer for conductive polymers (σ = 10⁻³ S/cm)
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MOF precursor with BET surface area 890 m²/g
Challenges and Future Perspectives
Current limitations include:
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Moderate oral bioavailability (F = 22%)
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CYP3A4 inhibition potential (IC₅₀ = 4.8 μM)
Emerging strategies address these through:
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Prodrug approaches (phosphate ester improves F to 67%)
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Deuterated analogs reducing metabolic clearance
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